molecular formula C14H21NO4S2 B2464984 4-acetyl-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide CAS No. 1396880-23-1

4-acetyl-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Cat. No. B2464984
CAS RN: 1396880-23-1
M. Wt: 331.45
InChI Key: ATRXUKRGJWXZDX-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. This compound has been widely studied for its potential applications in scientific research due to its unique properties. In

Scientific Research Applications

Synthesis and Structural Analysis

Benzenesulfonamide derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, the synthesis of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide involved the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide, showcasing a method for creating compounds with potential biological activity (Naganagowda & Petsom, 2011). Similarly, the alkyl splitting reaction of 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide with alkali solution reveals unique chemical properties of sulfonamide derivatives, including their reactivity under basic conditions (Oludina et al., 2015).

Chemical Properties and Reactions

The chemical behavior of benzenesulfonamide derivatives under various conditions has been a subject of study. The reaction of thiophosgene with 4-aminomethyl-benzenesulfonamide, leading to new sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, demonstrates the potential for creating compounds with varied biological activities. These compounds exhibited strong affinities towards carbonic anhydrase isozymes, highlighting their potential in medicinal chemistry (Casini et al., 2002).

Potential Applications

The synthesis of benzenesulfonamide derivatives has led to the discovery of compounds with significant biological activities. For example, novel sulfonamides incorporating GABA or N-α-acetyl-L-lysine scaffolds were found to be effective inhibitors of bacterial γ-carbonic anhydrase from the oral pathogen Porphyromonas gingivalis. These findings underscore the potential of benzenesulfonamide derivatives in developing new treatments for infectious diseases (Ceruso et al., 2014).

properties

IUPAC Name

4-acetyl-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-11(16)12-4-6-13(7-5-12)21(18,19)15-10-14(2,17)8-9-20-3/h4-7,15,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRXUKRGJWXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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